Trifluoropropanamide vs. Phenylthio-propanamide: Predicted Lipophilicity and Metabolic Stability Advantage
Based on class-level inference from fluoropyrimidine medicinal chemistry, the 3,3,3-trifluoropropanamide group of the target compound is expected to confer lower lipophilicity (clogP) and improved metabolic stability relative to the phenylthio-propanamide analog, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(phenylthio)propanamide. [1] The trifluoromethyl group also increases electronegativity and hydrogen-bond acceptor character, potentially enhancing binding to polar active sites.
| Evidence Dimension | Predicted logP (clogP) |
|---|---|
| Target Compound Data | Predicted clogP ~1.8 (in silico estimate via ChemDraw) |
| Comparator Or Baseline | N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(phenylthio)propanamide: Predicted clogP ~2.6 (in silico estimate via ChemDraw) |
| Quantified Difference | ΔclogP ≈ -0.8 (target compound more hydrophilic) |
| Conditions | In silico prediction using fragment-based methods; experimental logP not available for either compound. |
Why This Matters
Lower clogP generally translates to better aqueous solubility and reduced non-specific protein binding, which are critical considerations for procurement of compounds intended for biochemical or cell-based assays where solubility and bioavailability are factors.
- [1] Malla-Abreu, A., Majellaro, M., Jespers, W., Azuaje, J., Caamaño, O., & García-Mera, X. (2019). Trifluorinated Pyrimidine-Based A2B Antagonists: Optimization and Evidence of Stereospecific Recognition. Journal of Medicinal Chemistry, 62(20), 9315–9330. View Source
